2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Description
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C17H20N2O4S It is known for its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and an anilino group attached to an N,N-dimethylacetamide moiety
Properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-7-5-4-6-8-14)24(21,22)16-11-9-15(23-3)10-12-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKJTKOTYQXKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The anilino group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide include:
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide: This compound has a phenyl group instead of the dimethylacetamide moiety.
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-propylacetamide: This compound has a propyl group instead of the dimethylacetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound combines a sulfonamide functional group with an aniline derivative, which may enhance its pharmacological properties. The compound's unique structure allows for interactions with various biological targets, making it a candidate for drug development.
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.42 g/mol
- Structural Features : The compound features a sulfonamide group, an aromatic methoxy-substituted phenyl ring, and a dimethylacetamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide group is known to inhibit various enzymes by binding to their active sites, potentially leading to therapeutic effects against bacterial infections and other diseases.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics targeting resistant strains.
- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : The compound may also display anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers found that the compound significantly reduced the viability of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways. This study highlights the potential for developing this compound as a therapeutic agent in oncology.
Case Study: Antibacterial Efficacy
Another study investigated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the sulfonamide group.
- Coupling with an aniline derivative.
- Introduction of the dimethylacetamide moiety.
These steps are crucial for optimizing yield and enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
